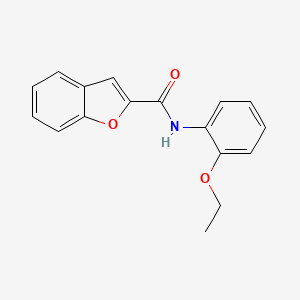

![molecular formula C19H30N4O2 B5537100 5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)

5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis of pyrazolo[1,5-a][1,4]diazepine derivatives involves intricate reactions. For example, Kemskii et al. (2014) described the synthesis of related compounds via intramolecular cyclocondensation, followed by reactions with potassium cyanide and alkaline hydrolysis (Kemskii et al., 2014).

- Another approach, detailed by Dzedulionytė et al. (2022), involves the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, highlighting the versatility in constructing the diazepine ring system (Dzedulionytė et al., 2022).

Molecular Structure Analysis

- Structural analysis of pyrazolo[1,5-a][1,4]diazepine derivatives reveals significant insights. For instance, Low et al. (2002) studied the hydrogen-bonded hexamers in similar compounds, indicating complex molecular interactions and arrangements (Low et al., 2002).

Chemical Reactions and Properties

- Pyrazolo[1,5-a][1,4]diazepine derivatives undergo various chemical reactions. Reisinger et al. (2004) described transformations involving diazepines, including photochemical nitrogen elimination and ring expansion, showcasing the reactivity of these compounds (Reisinger et al., 2004).

Physical Properties Analysis

- Physical properties of such compounds are influenced by their structural features. Research on similar diazepine derivatives, as seen in the work of Kemskii et al. (2015), often provides insights into their physical characteristics such as solubility, melting points, and stability (Kemskii et al., 2015).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of pyrazolo[1,5-a][1,4]diazepine derivatives are complex. For instance, the study by Tomilov et al. (2001) on the reactions of diazoalkanes with unsaturated compounds, including diazepines, highlights the chemical versatility and potential reactivity patterns of these molecules (Tomilov et al., 2001).

Applications De Recherche Scientifique

Novel Histamine H3 Receptor Antagonists

GSK207040 and GSK334429 are structurally novel, selective non-imidazole histamine H3 receptor antagonists, demonstrating high affinity and potent functional antagonism at both human and rat H3 receptors. These compounds have shown promise in preclinical models for potentially treating dementia and neuropathic pain. Their ability to reverse amnesia induced by scopolamine and reduce capsaicin-induced tactile allodynia underscores their therapeutic potential in cognitive and pain disorders (Medhurst et al., 2007).

Heterocyclic Chemistry and Reactivity

Research into the reactivity of unsaturated centers in heterocycles towards diazoalkanes has led to the discovery of cyclopropane formation and C-alkylation in specific derivatives. This exploration contributes to a deeper understanding of heterocyclic chemistry and opens new avenues for the synthesis of complex molecular structures with significant pharmacological activity (Mustafa et al., 1965).

Catalyzed Insertion into Cyclopropane Rings

The use of GaCl3 as a catalyst for the formal cycloadditions of diazene derivatives onto cyclopropane dicarboxylates, yielding pyrazolidine derivatives, showcases innovative methods in organic synthesis. This approach, characterized by complete regioselectivity, highlights the potential of catalyzed reactions in developing novel heterocyclic compounds (Korotkov et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[5-(cyclobutylmethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c24-19(22-9-11-25-12-10-22)6-5-17-13-18-15-21(14-16-3-1-4-16)7-2-8-23(18)20-17/h13,16H,1-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABKUZGJXDPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCCN3C(=CC(=N3)CCC(=O)N4CCOCC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)